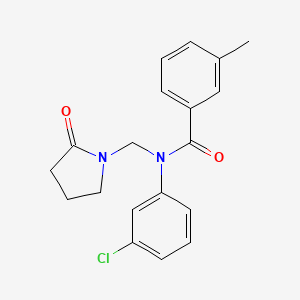

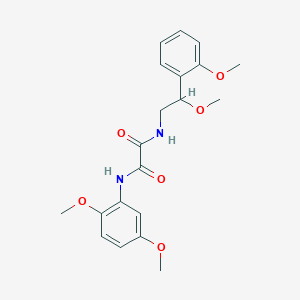

![molecular formula C15H26ClN5O2 B2375571 tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride CAS No. 1803561-25-2](/img/structure/B2375571.png)

tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine core structure . The presence of a piperidin-4-yl group and a tert-butyl carboxylate group suggests that it might have interesting biological activities, as these functional groups are often found in bioactive compounds.

Molecular Structure Analysis

The molecular structure analysis of such compounds is typically done using techniques like NMR spectroscopy . The exact structure would depend on the specific substituents and their positions on the [1,2,4]triazolo[4,3-a]pyrazine core.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the piperidin-4-yl group and the tert-butyl carboxylate group. For example, the piperidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the piperidin-4-yl group and the tert-butyl carboxylate group. For example, these groups might influence the compound’s solubility, stability, and reactivity .Scientific Research Applications

Antibacterial Activity

This compound has been found to have significant antibacterial activity. A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques. All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Anti-Tumor Activity

The compound has shown potential in anti-tumor activity. One of the derivatives exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines .

Energetic Materials

Triazolo[4,3-a]pyrazine derivatives have been used in the synthesis of energetic materials. These materials have shown excellent insensitivity toward external stimuli and very good calculated detonation performance .

Anti-Inflammatory Effect

The compound has been found to have an anti-inflammatory effect. It has been shown to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Enzyme Inhibitors

Triazolo[4,3-a]pyrazine derivatives have been found to be effective enzyme inhibitors. They have shown inhibitory effects on carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase .

Antitubercular Agents

These compounds have also been found to be effective antitubercular agents .

Future Directions

Given the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, which is found in compounds with anti-tubercular activity , this compound could be of interest for further study in the field of medicinal chemistry. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and evaluating its biological activity.

Mechanism of Action

Target of Action

It’s known that similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Mode of Action

It’s known that similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities . These compounds likely interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.

Biochemical Pathways

Given its antibacterial activity, it’s likely that it interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

Similar compounds are typically well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, leading to the death of bacterial cells . This is likely due to the disruption of essential bacterial processes as mentioned above.

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the effectiveness of antibacterial agents can be reduced in the presence of biofilms . .

properties

IUPAC Name |

tert-butyl 3-piperidin-4-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2.ClH/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11;/h11,16H,4-10H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGLBQKTGLLKHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C3CCNCC3)C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

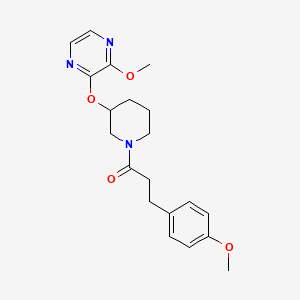

![1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2375488.png)

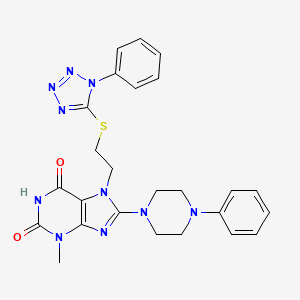

![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)

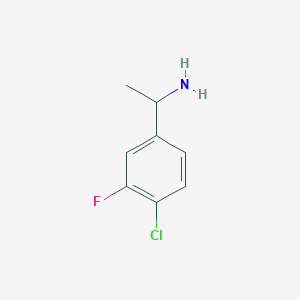

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)

![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)

![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)